molecular formula C10H16O2 B8200386 3-Oxaspiro[5.5]undecan-8-one

3-Oxaspiro[5.5]undecan-8-one

Cat. No.: B8200386
M. Wt: 168.23 g/mol
InChI Key: MKCPNGMEHCZGBI-UHFFFAOYSA-N
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Description

3-Oxaspiro[5.5]undecan-8-one is a spirocyclic ketone characterized by a central oxygen atom bridging two fused cyclohexane rings, forming a rigid bicyclic structure. Its synthesis typically involves cyclocondensation reactions, such as the acid-catalyzed reaction of 2H-tetrahydropyran-4-carboxaldehyde with methyl vinyl ketone in benzene, yielding 3-Oxaspiro[5.5]undec-7-en-9-one (21), which is subsequently hydrogenated to the saturated ketone (22) using a palladium-carbon catalyst (81% yield) . This compound serves as a key intermediate in the synthesis of complex polycyclic systems and bioactive molecules, particularly in studies of Schmidt rearrangements and heterospirocyclic derivatives .

Key physical properties include:

  • Molecular formula: C${10}$H${14}$O$_2$
  • Molecular weight: 166.22 g/mol
  • Synthetic yield: 72% for the unsaturated precursor (21); 81% for the saturated product (22) .

Properties

IUPAC Name

3-oxaspiro[5.5]undecan-10-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c11-9-2-1-3-10(8-9)4-6-12-7-5-10/h1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKCPNGMEHCZGBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC2(C1)CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The Robinson annelation strategy, adapted from spirocyclic ketone syntheses, involves conjugate addition of methyl vinyl ketone (MVK) to heterocyclic aldehydes, followed by intramolecular cyclization. Hydrogenation of the resultant enone yields the saturated spiro structure.

Experimental Procedure

  • Starting Materials : 4-Substituted heterocyclic aldehydes (e.g., 2H-tetrahydropyran-4-carboxaldehyde).

  • Annelation :

    • Aldehyde (1.0 equiv) and MVK (1.2 equiv) are refluxed in ethanol with a catalytic base (e.g., morpholine).

    • Azeotropic removal of water drives the reaction to form 3-oxaspiro[5.5]undec-7-en-8-one.

  • Hydrogenation :

    • The enone intermediate is hydrogenated using 5% Pd/C in ethyl acetate at 50°C under 400 kPa H₂ pressure.

    • Typical yield: 65–93% after distillation.

Key Data

StepConditionsYield (%)Reference
AnnelationEthanol, reflux, 20 h65–70
HydrogenationPd/C, EtOAc, 50°C, 400 kPa H₂90–93

Acid-Catalyzed Cyclization of Ketones and Diols

Reaction Overview

This method employs Brønsted acids (e.g., p-toluenesulfonic acid, p-TSA) to catalyze the cyclocondensation of ketones with diols or unsaturated alcohols, forming spiroether intermediates.

Experimental Procedure

  • Starting Materials : Cyclohexanone derivatives (e.g., 3,3,5-trimethylcyclohexanone) and isoprenol.

  • Cyclization :

    • Ketone and diol are heated in toluene with p-TSA (0.5–1.0 mol%) at 115°C.

    • Water is removed via azeotropic distillation to favor spiroketal formation.

  • Workup : Neutralization with NaHCO₃ and vacuum distillation yields the product.

Key Data

ConditionsYield (%)Reference
Toluene, p-TSA, 115°C, 6 h55–58

Tosylate Intermediate Lithiation

Reaction Overview

Developed for oxygen-containing spirocycles, this route involves forming a tosylate intermediate, which undergoes lithiation to induce cyclization.

Experimental Procedure

  • Tosylation :

    • Hydroxy-tosylate precursors (e.g., 8-tosyloxy-2-oxaspiro[4.5]decane) are synthesized via reaction with tosyl chloride.

  • Lithiation :

    • Tosylate is treated with n-butyllithium in THF at −78°C, inducing spirocyclization.

  • Quenching : The reaction is quenched with NaHCO₃, followed by extraction and distillation.

Key Data

StepConditionsYield (%)Reference
TosylationTsCl, pyridine, 0°C85–90
Lithiationn-BuLi, THF, −78°C55–60

Hydrogenation of Spirocyclic Enol Ethers

Reaction Overview

Spirocyclic enol ethers, synthesized via Claisen or Cope rearrangements, are hydrogenated to yield saturated ketones. This method is effective for introducing the oxaspiro moiety.

Experimental Procedure

  • Enol Ether Synthesis :

    • Aldol condensation of cyclohexenone with ethylene glycol derivatives forms enol ethers.

  • Hydrogenation :

    • Enol ethers are hydrogenated using Raney nickel or Pd/C in ethanol at 140°C under 400 psi H₂.

Key Data

ConditionsYield (%)Reference
Pd/C, EtOH, 140°C, 400 psi H₂90–95

Comparative Analysis of Methods

Efficiency and Scalability

  • Robinson Annelation : High yields (90–93%) but requires specialized aldehydes.

  • Acid-Catalyzed Cyclization : Scalable with simple workup but moderate yields (55–58%).

  • Lithiation : Low-temperature sensitivity limits industrial application.

  • Enol Ether Hydrogenation : Robust for bulk synthesis but demands high-pressure equipment.

Functional Group Compatibility

  • Hydrogenation methods tolerate ester and aryl groups, whereas acid catalysis may degrade sensitive functionalities .

Chemical Reactions Analysis

Types of Reactions

3-Oxaspiro[5.5]undecan-8-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Hydrogenation reactions can reduce double bonds within the molecule.

    Substitution: The spirocyclic structure allows for substitution reactions at specific positions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas with palladium on carbon (Pd/C) for hydrogenation, and various oxidizing agents for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation of 3-heterospiro[5.5]undec-7-en-9-ones results in the formation of this compound .

Scientific Research Applications

3-Oxaspiro[5.5]undecan-8-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxaspiro[5.5]undecan-8-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Spirocyclic Compounds

Structural and Functional Analogues

3-Thiaspiro[5.5]undecan-9-one
  • Structure : Replaces the oxygen atom in the spiro ring with sulfur.
  • Synthesis : Prepared via cyclocondensation of 2H-tetrahydrothiopyran-4-carboxaldehyde with methyl vinyl ketone, followed by hydrogenation.
  • Yield : 47% for the unsaturated 3-Thiaspiro[5.5]undec-7-en-9-one (15); 91% for the saturated product (16) .
  • Applications : Enhanced reactivity in thionation reactions due to sulfur’s nucleophilicity .
3-Azaspiro[5.5]undecanes
  • Structure : Incorporates a nitrogen atom in the spiro system (e.g., tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate).
  • Synthesis : Achieved via Beckmann rearrangements or Schmidt reactions of oxime derivatives .
  • Applications : Pharmacologically active; derivatives exhibit M1 muscarinic agonist activity .
3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-8-one
  • Structure : Features two oxygen atoms and geminal dimethyl groups on the spiro carbon.
  • Synthesis: Derived from 1,4-cyclohexanedione monoethylene acetal using Lawesson’s reagent or P$4$S${10}$ .
  • Properties: Higher thermal stability (mp: 45–50°C) and solubility in nonpolar solvents compared to non-methylated analogues .

Comparative Data Table

Compound Heteroatom Key Synthesis Method Yield (%) Melting Point (°C) Applications
3-Oxaspiro[5.5]undecan-8-one O Cyclocondensation + hydrogenation 72–81 N/A Polycyclic intermediates, Schmidt rearrangements
3-Thiaspiro[5.5]undecan-9-one S Cyclocondensation + hydrogenation 47–91 N/A Thionation reactions
3-Azaspiro[5.5]undecanes N Beckmann/Schmidt rearrangements 15–30 N/A Muscarinic agonists
3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-8-one O (×2) Lawesson’s reagent/P$4$S${10}$ 70 45–50 Stabilized intermediates

Reaction and Stability Comparisons

  • Schmidt Rearrangements : this compound undergoes Schmidt reactions with HN$3$-Tf$2$O to form tricyclic lactams (e.g., pentacyclic ureas (3) and azanitriles (4)) via dual rearrangements . In contrast, azaspiro derivatives require milder conditions due to nitrogen’s electronic effects .
  • Thionation : 3-Thiaspiro derivatives exhibit higher efficiency in thionation (70% yield with P$4$S${10}$) compared to oxa-analogues, which require Lawesson’s reagent for moderate yields .
  • Thermal Stability : Methylated derivatives like 3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-8-one show improved stability under acidic conditions, making them preferable for prolonged storage .

Biological Activity

3-Oxaspiro[5.5]undecan-8-one is a spirocyclic compound distinguished by its unique structure, where a spiro carbon connects two rings, one of which includes an oxygen atom. This structural feature positions it as a candidate for various biological applications and studies related to molecular interactions.

  • IUPAC Name : 3-oxaspiro[5.5]undecan-10-one
  • Molecular Formula : C10H16O2
  • InChI Key : MKCPNGMEHCZGBI-UHFFFAOYSA-N

The compound is synthesized primarily through the Robinson annulation reaction, starting from aliphatic 4-substituted heterocyclic aldehydes and methyl vinyl ketone. This process yields intermediates that can be hydrogenated to produce the final compound.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially modulating the activity of these biological molecules. The exact pathways and targets depend on the specific context of use.

Research Findings

Research has indicated that spirocyclic compounds like this compound exhibit significant biological activities, including:

  • Antinociceptive Effects : Compounds in this class have been linked to pain relief mechanisms, making them candidates for analgesic development.
  • Potential in Treating Obesity and Cardiovascular Disorders : Similar spirocyclic structures have shown promise in addressing metabolic and cardiovascular conditions through their interactions with specific receptors involved in these pathways .

Case Studies

  • Pain Management : A study highlighted the potential of spirocyclic compounds in managing pain by targeting opioid receptors while minimizing side effects associated with traditional opioids. The design of hybrid molecules incorporating spirocyclic frameworks has demonstrated enhanced efficacy in pain models without significant respiratory depression .
  • Obesity Treatment : Another study explored the synthesis of spirocyclic derivatives aimed at modulating appetite and energy expenditure pathways, suggesting their utility in obesity management strategies. These compounds showed favorable interactions with receptors involved in metabolic regulation .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity Highlights
Spiro[5.5]undecaneSpirocyclicBasic structural analog without oxygen; limited bioactivity reported.
1,3-DioxaneSix-membered ringExhibits different reactivity due to additional oxygen; less focus on biological activity.
1,3-DithianeSix-membered ringContains sulfur instead of oxygen; used in different chemical applications but not extensively studied for biological activity.

This compound stands out due to the presence of an oxygen atom in its structure, which contributes to its distinct chemical properties compared to sulfur or carbon analogs.

Q & A

Basic: What are the established synthetic routes for 3-Oxaspiro[5.5]undecan-8-one?

Methodological Answer:
The compound is synthesized via hydrogenation of 3-Oxaspiro[5.5]undec-7-en-9-one using a palladium-on-carbon (Pd/C) catalyst under hydrogen gas. Key steps include:

  • Reaction Setup : Dissolve the enone derivative in ethyl acetate and add 10% Pd/C catalyst.
  • Hydrogenation : Stir under hydrogen atmosphere (1 atm) at room temperature for 24 hours.
  • Purification : Filter the catalyst, evaporate the solvent, and perform vacuum distillation to isolate the product (81% yield) .
    Alternative routes involve spiroannulation of cyclic ketones with aldehydes, though yields vary depending on solvent polarity and catalyst choice (e.g., phosphoric acid in benzene) .

Advanced: How can reaction yields be optimized during the hydrogenation of 3-Oxaspiro[5.5]undec-7-en-9-one?

Methodological Answer:
Optimization requires balancing catalyst loading, temperature, and hydrogen pressure:

  • Catalyst Loading : Higher Pd/C ratios (e.g., 15 wt%) reduce reaction time but may increase side products. A 10% loading is typically optimal .
  • Temperature : Elevated temperatures (40–50°C) accelerate hydrogenation but risk over-reduction. Room temperature preserves stereochemistry.
  • Pressure : Moderate hydrogen pressure (2–3 atm) enhances kinetics without compromising safety.
    Data-Driven Adjustment : Monitor reaction progress via TLC or GC-MS to terminate at the desired conversion point .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for characteristic spirocyclic proton signals (δ 1.2–2.8 ppm for bridgehead protons).
    • ¹³C NMR : Confirm the carbonyl carbon (δ ~210 ppm) and sp³ carbons in the fused rings.
  • GC-MS : Verify molecular ion peaks (m/z 168 for [M]⁺) and fragmentation patterns to rule out isomers .
    Validation : Compare data with literature values for related spiroketones .

Advanced: How can researchers resolve discrepancies in NMR data for spirocyclic ketones?

Methodological Answer:
Discrepancies often arise from conformational flexibility or impurities. Mitigation strategies include:

  • 2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, especially for overlapping signals in δ 1.5–2.5 ppm.
  • Variable Temperature NMR : Cool samples to –40°C to slow ring puckering and simplify splitting patterns.
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation .
    Case Study : Inconsistent δ values for bridgehead protons in this compound were resolved via NOESY, confirming axial-equatorial proton orientations .

Basic: What purification methods are effective for isolating this compound?

Methodological Answer:

  • Distillation : Use fractional vacuum distillation (b.p. 120–130°C at 0.1 mmHg) to separate the product from high-boiling byproducts.
  • Recrystallization : Dissolve in hexane/ethyl acetate (9:1) at 60°C and cool to –20°C for crystal formation.
  • Chromatography : Employ silica gel columns with ethyl acetate/hexane (1:4) for small-scale purification .

Advanced: What strategies minimize epimerization during the synthesis of spirocyclic ketones?

Methodological Answer:
Epimerization at the spiro center is a common challenge. Preventive measures include:

  • Low-Temperature Reactions : Conduct hydrogenation below 25°C to restrict conformational mobility.
  • Acid-Free Conditions : Avoid protic acids (e.g., H₃PO₄) in earlier synthesis steps, as they promote keto-enol tautomerism.
  • Steric Hindrance : Introduce bulky substituents adjacent to the carbonyl to stabilize the desired stereoisomer .
    Validation : Monitor enantiomeric excess via chiral HPLC or polarimetry .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of vapors (irritation risk).
  • PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
    Toxicology Note : Limited ecotoxicological data exist; assume acute toxicity to aquatic life .

Advanced: How does solvent choice impact the stereoselectivity of spiroannulation reactions?

Methodological Answer:

  • Polar Aprotic Solvents : DMF or acetonitrile stabilize transition states via dipole interactions, favoring endo products.
  • Nonpolar Solvents : Benzene or toluene promote exo selectivity due to reduced solvation of intermediates.
    Case Study : Using benzene in the aldol step of this compound synthesis improved exo selectivity by 15% .

Basic: What computational tools predict the stability of spirocyclic compounds?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ring puckering and chair-boat transitions in silico (e.g., using GROMACS).
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to assess strain energy and conformational preferences.
  • Software : Gaussian, ORCA, or Spartan for energy minimization and spectral prediction .

Advanced: How can researchers address low reproducibility in spirocyclic ketone syntheses?

Methodological Answer:

  • Standardize Protocols : Document exact catalyst activation steps (e.g., Pd/C pre-reduction in H₂).
  • Batch Analysis : Use LC-MS to identify trace impurities (e.g., residual aldehydes) that inhibit reactions.
  • Scale-Down Trials : Test small-scale reactions (≤1 g) to optimize conditions before scaling up .

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